(S)-Mandelate

Übersicht

Beschreibung

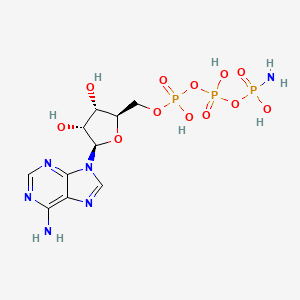

(S)-mandelate is a mandelate. It is a conjugate base of a (S)-mandelic acid.

Wissenschaftliche Forschungsanwendungen

Enzymatic Pathways and Molecular Biology

- Mandelate Pathway in Pseudomonas putida : The mandelate pathway in Pseudomonas putida involves enzymes like mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase. This pathway demonstrates the evolution of enzymes from preexisting metabolic pathways and has implications in microbial metabolism and biocatalysis (Tsou et al., 1990).

Enzyme Superfamily and Catalysis

- Enzyme Superfamily Involving (S)-Mandelate : A study found that enzymes like mandelate racemase are part of a diverse enzyme superfamily that catalyzes proton abstraction from carbon. This discovery highlights the versatility of enzyme activities and their evolutionary development (Babbitt et al., 1995).

Substrate Spectrum and Biotransformations

- Biotransformation Potential of Mandelate Racemase : Mandelate racemase is known for its stability and substrate tolerance, making it an ideal candidate for racemizing non-natural α-hydroxycarboxylic acids in biotransformation processes (Felfer et al., 2005).

Microbial Metabolism and Diversity

- Diversity in Mandelate Metabolism : The diverse ways microorganisms metabolize mandelate and its analogues are significant for understanding evolutionary pathways and environmental adaptations (Fewson, 1988).

Biocatalytic Applications

- Enantioconvergent Separation : (S)-Mandelate can be used in enantioconvergent separation processes, showcasing its potential in producing chiral compounds for pharmaceutical applications (Choi et al., 2007).

Genetic Studies and Enzyme Synthesis

- Genetic Aspects of Mandelate Pathway : Studies on Pseudomonas putida reveal insights into the genetic regulation of the mandelate pathway, providing a deeper understanding of microbial gene regulation (Hegeman, 1966).

Enzyme Mechanism and Active Site Studies

- Active Site and Mechanistic Studies : Research on (S)-mandelate dehydrogenase from Pseudomonas putida offers insights into enzyme mechanisms and active site dynamics, crucial for enzyme engineering and biocatalysis (Lehoux & Mitra, 1999).

Transport and Synthesis in Microorganisms

- Mandelate Transport and Synthesis : Studies indicate the synthesis of a protein in Pseudomonas putida that acts as an active transport factor for mandelate, emphasizing the role of transport mechanisms in microbial metabolism (Higgins & Mandelstam, 1972).

Eigenschaften

Produktname |

(S)-Mandelate |

|---|---|

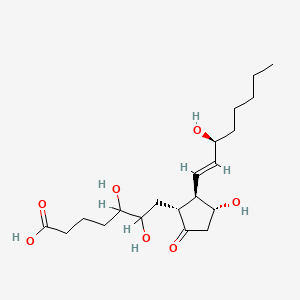

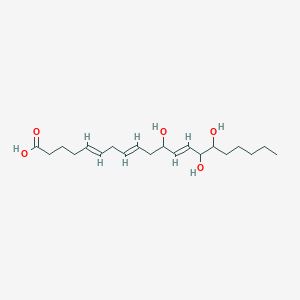

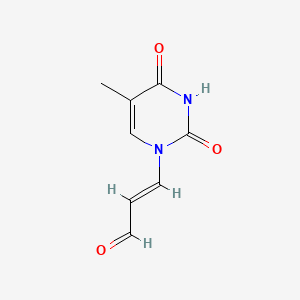

Molekularformel |

C8H7O3- |

Molekulargewicht |

151.14 g/mol |

IUPAC-Name |

(2S)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m0/s1 |

InChI-Schlüssel |

IWYDHOAUDWTVEP-ZETCQYMHSA-M |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)